molecular formula C9H7FN2O B1441823 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole CAS No. 1146699-63-9

3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole

Cat. No. B1441823
M. Wt: 178.16 g/mol
InChI Key: YCWDOQVXUVNYLQ-UHFFFAOYSA-N
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Patent
US08093276B2

Procedure details

3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole (101.8 g, 0.57 mol) and N-bromosuccinimide (206 g, 1.16 mol) were dissolved in acetonitrile (˜1 L) and azobisisobutyronitrile (4.2 g, 26 mmol) was added at room temperature. The mixture was heated to 70° C. for 2 hours at which point HPLC showed complete conversion of the starting material to a mixture of the monobromide and dibromide. The mixture was cooled to 0° C. and diisopropyl ethyl amine (73 mL, 54.2 g, 0.42 mol) was added while maintaining the reaction temperature below 5 C. Diethyl phosphite (54.7 mL, 58.6 g, 0.42 mol) was added slowly and the reaction mixture was warned to room temperature. After 2 hours HPLC showed complete conversion of the dibromide to the monobromide. Water (1.2 L) was added and the resulting precipitate was filtered. Washing with water (2×200 mL) and drying provided 3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole (135 g, 92% yield).
Quantity
4.2 g
Type
catalyst
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step Two
Quantity
101.8 g
Type
reactant
Reaction Step Three
Quantity
206 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three
[Compound]
Name
monobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
dibromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
73 mL
Type
reactant
Reaction Step Five
Quantity
54.7 mL
Type
reactant
Reaction Step Six
[Compound]
Name
dibromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
monobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:9]2[N:13]=[CH:12][O:11][N:10]=2)[CH:5]=[CH:6][C:7]=1[CH3:8].[Br:14]N1C(=O)CCC1=O.C(N(C(C)C)CC)(C)C.P([O-])(OCC)OCC>C(#N)C.N(C(C)(C)C#N)=NC(C)(C)C#N.O>[Br:14][CH2:8][C:7]1[CH:6]=[CH:5][C:4]([C:9]2[N:13]=[CH:12][O:11][N:10]=2)=[CH:3][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
4.2 g
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Two
Name
Quantity
1.2 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
101.8 g
Type
reactant
Smiles
FC=1C=C(C=CC1C)C1=NOC=N1
Name
Quantity
206 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1 L
Type
solvent
Smiles
C(C)#N
Step Four
Name
monobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
dibromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
73 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Six
Name
Quantity
54.7 mL
Type
reactant
Smiles
P(OCC)(OCC)[O-]
Step Seven
Name
dibromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
monobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature below 5 C
CUSTOM
Type
CUSTOM
Details
was warned to room temperature
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
WASH
Type
WASH
Details
Washing with water (2×200 mL)
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=C(C=C1)C1=NOC=N1)F
Measurements
Type Value Analysis
AMOUNT: MASS 135 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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